molecular formula C17H19N3OS B376929 1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone CAS No. 294195-79-2

1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone

Cat. No.: B376929
CAS No.: 294195-79-2
M. Wt: 313.4g/mol
InChI Key: RLOYZRXJORMUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with methylthio and prop-2-enyl groups

Preparation Methods

The synthesis of 1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone involves multiple steps. One common method includes the following steps:

    Formation of the pyrimidine ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through a series of condensation reactions.

    Substitution reactions: The methylthio and prop-2-enyl groups are introduced through nucleophilic substitution reactions.

    Coupling with the phenyl ring: The final step involves coupling the substituted pyrimidine ring with the phenyl ring through an amination reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include acids, bases, and transition metal catalysts, with major products varying based on the specific reaction pathway.

Scientific Research Applications

1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone include:

    1-[4-(Methylthio)phenyl]ethanone: A simpler structure with similar functional groups but lacking the pyrimidine ring.

    1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone: A compound with a pyridine ring instead of a pyrimidine ring, offering different chemical properties and reactivity.

Properties

CAS No.

294195-79-2

Molecular Formula

C17H19N3OS

Molecular Weight

313.4g/mol

IUPAC Name

1-[4-[(6-methyl-2-methylsulfanyl-5-prop-2-enylpyrimidin-4-yl)amino]phenyl]ethanone

InChI

InChI=1S/C17H19N3OS/c1-5-6-15-11(2)18-17(22-4)20-16(15)19-14-9-7-13(8-10-14)12(3)21/h5,7-10H,1,6H2,2-4H3,(H,18,19,20)

InChI Key

RLOYZRXJORMUGM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)SC)NC2=CC=C(C=C2)C(=O)C)CC=C

Canonical SMILES

CC1=C(C(=NC(=N1)SC)NC2=CC=C(C=C2)C(=O)C)CC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.